Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by various substitution reactions to introduce the sec-butyl, formyl, carboxylate, and bromo groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the various substituents attached at the specified positions. The presence of the bromine atom would add significant weight to the molecule, and the various functional groups would likely result in a complex pattern of chemical shifts in NMR spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The bromine atom could be replaced via nucleophilic substitution reactions. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition or oxidation. The carboxylate group could participate in esterification or amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate and formyl groups could enhance its solubility in polar solvents. The bromine atom could increase its density and molecular weight .Scientific Research Applications
Bromination Reactions and Derivatives
Methyl 6-bromo-1-(sec-butyl)-3-formyl-1H-indole-4-carboxylate and similar compounds are often studied for their reactivity in bromination reactions. For example, studies on related indole derivatives have explored their conversion into various esters using N-bromosuccinimide, with interest in the migration of bromine to the benzene ring under certain conditions (Irikawa et al., 1989).
Marine Natural Products and Antimicrobial Properties
Brominated indole derivatives, similar to this compound, have been isolated from marine sponges and investigated for their antimicrobial properties. Research has uncovered a range of brominated tryptophan derivatives with varying degrees of microbial inhibition (Segraves & Crews, 2005).
Synthesis of Heteropolycycles
The compound's derivatives have been used in the synthesis of gamma-carboline derivatives and other heteropolycycles. This involves palladium-catalyzed intramolecular annulation, showcasing the compound's utility in complex organic synthesis (Zhang & Larock, 2003).
Novel Synthesis Methods
Recent research has focused on novel synthesis methods for related indole derivatives. An efficient new method using cross-dehydrogenative coupling for synthesizing 1-methyl-1H-indole-3-carboxylates highlights the ongoing innovation in the synthesis of these compounds (Akbari & Faryabi, 2023).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its specific biological targets. The indole group is a common motif in many natural products and pharmaceuticals, so it’s possible that this compound could have biological activity .
Future Directions
Future research could explore the synthesis of this compound, its reactions, and potential applications. For example, it could be interesting to investigate whether this compound, or derivatives of it, have any biological activity. This could involve testing it in various biological assays, or studying its interactions with biological macromolecules .
Properties
IUPAC Name |
methyl 6-bromo-1-butan-2-yl-3-formylindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-4-9(2)17-7-10(8-18)14-12(15(19)20-3)5-11(16)6-13(14)17/h5-9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVAQKXGBJAIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136047 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346576-38-2 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346576-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-1-(1-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901136047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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